![molecular formula C11H14N4O2 B2875228 1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-72-8](/img/structure/B2875228.png)
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” belongs to a class of compounds known as pyrazolo[1,5-a]pyridines . These compounds have been investigated for their distinct pharmacological characterization .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyridines can be synthesized via one-pot amidation/N-arylation reactions under transition metal-free conditions . Another method involves the use of N-hetaryl ureas and alcohols .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized from 2-gem-dipyrazolylvinylbromobenzenes under mild conditions . Another reaction involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Aplicaciones Científicas De Investigación
Efficient Synthesis Methods
Researchers have developed efficient synthesis methods for pyrazolopyrimidines, demonstrating the compound's role in generating heterocyclic compounds through acid catalytic synthesis. By utilizing a range of aminating agents, including urea, in acidic conditions, these methods have been optimized for high yields and specificity. This approach underscores the compound's utility in creating pyrazolopyrimidine derivatives with potential biological activities (Tsai et al., 2018).
Tuning Physical Properties of Hydrogels
The compound has been involved in the study of hydrogels, where its derivatives form hydrogels in specific acidic conditions. The anion identity significantly influences the hydrogels' morphology and rheology, providing a method to fine-tune these materials' physical properties for potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Anticancer Activity
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has revealed significant antiproliferative effects against various cancer cell lines, indicating the compound's framework is valuable in designing new anticancer agents. This investigation showcases the compound's role in the development of potential therapeutics targeting cancer (Feng et al., 2020).
Material Science Applications
In material science, the compound has been used to study the synthesis and properties of new heterocyclic derivatives, focusing on their potential applications in corrosion inhibition. Such studies are crucial for developing more durable materials for industrial applications, highlighting the compound's importance beyond medicinal chemistry (Lgaz et al., 2020).
Direcciones Futuras
Pyrazolo[1,5-a]pyridines have been recognized to a greater extent and are being examined further for better results . They offer a new approach in the fight against pathogenic protozoan parasites . This suggests that “1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” may also have potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to show promising activity against breast cancer cell lines (mcf-7, ln)
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the proliferation of cancer cells . More detailed studies are required to understand the precise interaction of this compound with its targets.
Biochemical Pathways
Related compounds have been reported to exhibit anti-proliferative activity, suggesting that they may affect pathways related to cell growth and division
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activity against breast cancer cell lines , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their implications.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-17-7-5-12-11(16)14-9-3-6-15-10(8-9)2-4-13-15/h2-4,6,8H,5,7H2,1H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEINMLSJPGDIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
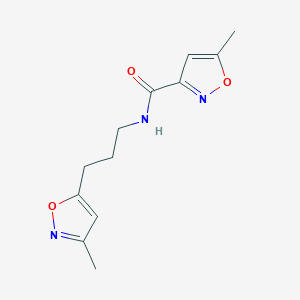

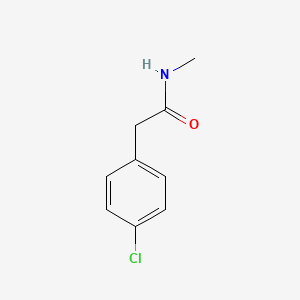
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)

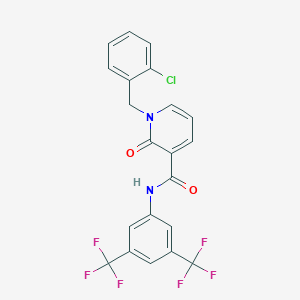
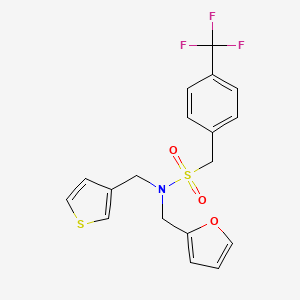
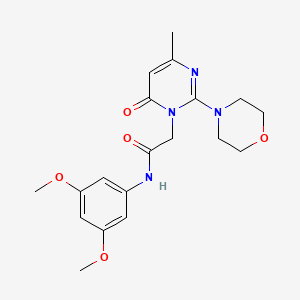


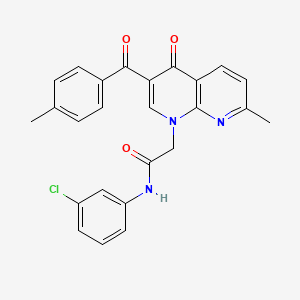
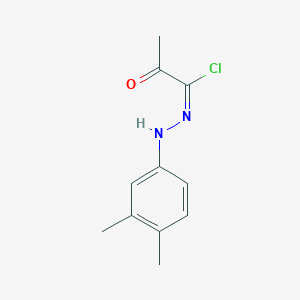
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)
